[3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-yl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane is a complex organosilicon compound that features a unique combination of boron, silicon, and aromatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane typically involves the coupling of a boronic acid derivative with a cyclopentadienylsilane precursor. The reaction is often catalyzed by transition metals such as palladium or copper under mild conditions. For example, a common method involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where the boronic acid derivative reacts with a halogenated cyclopentadienylsilane in the presence of a base and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or silanols.
Reduction: Reduction reactions can convert the boronic ester to boranes or the silicon moiety to silanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or silanols, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane is used as a building block for the construction of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boron atoms can enhance the biological activity of certain compounds, making them more effective as therapeutic agents. Additionally, the silicon moiety can improve the stability and bioavailability of these drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane exerts its effects involves interactions with various molecular targets. The boron atom can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. The silicon moiety can interact with cellular membranes, enhancing the compound’s ability to penetrate cells and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane
- 3-Fluoro-7-hydroxy-chroman-2,4-dione
- 5-(2,4-Difluorobenzylidene)-thiazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane is unique due to its combination of boron and silicon atoms within a single molecule. This dual functionality allows for a broader range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
663619-78-1 |
---|---|
Molecular Formula |
C14H17BO2Si |
Molecular Weight |
256.18 g/mol |
IUPAC Name |
[3-(1,3,2-benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-yl]-trimethylsilane |
InChI |
InChI=1S/C14H17BO2Si/c1-18(2,3)12-9-8-11(10-12)15-16-13-6-4-5-7-14(13)17-15/h4-10,12H,1-3H3 |
InChI Key |
MALJCDHPOCNZMY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C3=CC(C=C3)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.